3-Amino-4,6-dimethyl-1H-pyridin-2-one
Description
Structural Significance within the Pyridin-2(1H)-one Class
The chemical architecture of 3-Amino-4,6-dimethyl-1H-pyridin-2-one is central to its utility. The foundational pyridin-2(1H)-one ring is an interesting heterocyclic system that can serve as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. nih.govbohrium.com
The true versatility of this scaffold is significantly enhanced by its substituents. The amino group at the C3 position is of particular importance. Its presence introduces a structural motif resembling an amino acid amide, which is highly valuable for the synthesis of peptidomimetics—compounds that mimic the structure and function of peptides. nih.gov Furthermore, this 3-amino group is crucial for its role as a "hinge-binding motif" in medicinal chemistry, especially in the design of kinase inhibitors. nih.govnih.gov This fragment can form multiple hydrogen bonds with the backbone of a protein's hinge region, a critical interaction for potent enzyme inhibition. nih.gov
The methyl groups at the C4 and C6 positions also play a vital role. They contribute to the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic profile. These groups provide additional points for potential derivatization, allowing chemists to fine-tune the molecule's properties to achieve desired biological activity and selectivity. nih.gov This combination of a proven heterocyclic core with strategically placed functional groups makes this compound an exemplary scaffold for fragment-based drug discovery and the development of targeted therapeutics. nih.gov
Historical Context and Early Research on Aminopyridinones
The study of pyridinone derivatives is built upon a rich history of synthetic organic chemistry. The foundational synthesis of pyridine (B92270) derivatives was described in 1881 by Arthur Rudolf Hantzsch, with the Hantzsch pyridine synthesis becoming a cornerstone method. wikipedia.org Another classical approach, the Guareschi-Thorpe condensation, utilizes the reaction of a cyanoacetamide with a 1,3-diketone to form the 2-pyridone core, demonstrating an early pathway to this important heterocyclic system. wikipedia.org
While the initial focus was on the broader class of pyridines and pyridones, research into aminopyridinones gained significant momentum as their therapeutic potential became evident. By the early 1990s, the 3-aminopyridin-2(1H)-one scaffold was being actively investigated for significant biomedical applications. A notable example from this period is the synthesis and evaluation of a series of 3-aminopyridin-2(1H)-one derivatives as potent and highly selective non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This research, which led to the selection of compounds for clinical trials, solidified the importance of the aminopyridinone core as a valuable pharmacophore in drug discovery and spurred further investigation into its diverse biological activities. nih.gov
Current Research Landscape and Emerging Applications of the this compound Moiety
The this compound moiety and its close analogs continue to be a fertile ground for research, with applications spanning medicinal chemistry and materials science. Its utility as a versatile building block allows for the creation of a wide array of more complex molecules with diverse functions.
Contemporary research has heavily focused on the development of kinase inhibitors, which are critical for cancer therapy. The 3-aminopyridin-2-one fragment has been identified as an excellent starting point for creating libraries of compounds screened against various kinases. nih.gov This approach has led to the rapid identification of derivatives that act as ligand-efficient inhibitors of critical mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer treatment. nih.gov The core scaffold's ability to bind effectively to the kinase hinge region is central to this activity. nih.gov
Beyond kinase inhibition, the aminopyridinone scaffold is being explored for other therapeutic targets. Recent 2024 studies have demonstrated the synthesis of 1,3,4-thiadiazole (B1197879) derivatives from 3-aminopyridin-2(1H)-ones, which have shown significant inhibitory activity against α-glucosidase. mdpi.com This positions the scaffold as a promising starting point for developing new agents for managing diabetes. mdpi.com Furthermore, the specific compound this compound has been reported as a precursor in the synthesis of imines, which are themselves important intermediates in organic synthesis. researchgate.net
In the realm of materials science, there is a growing interest in the fluorescent properties of aminopyridine derivatives. mdpi.comsciforum.net Studies have shown that the aminopyridine scaffold can be the basis for fluorescent molecules with high quantum yields. nih.govresearchgate.net Researchers are designing and synthesizing novel aminopyridine-based probes that can be used for biological imaging and "click-and-probing" applications to study biological systems, such as proteins. mdpi.comnih.gov
Overview of the Research Outline
This article provides a focused examination of the chemical compound this compound. The initial section establishes the structural importance of the molecule, breaking down the roles of the pyridin-2(1H)-one core, the 3-amino group, and the methyl substituents within its class. The subsequent section provides a historical perspective, tracing the origins of pyridone synthesis and highlighting key early research that established the significance of aminopyridinones in medicinal chemistry. Finally, the article surveys the current research landscape, detailing the compound's emerging applications as a scaffold for kinase inhibitors, its use in synthesizing other bioactive molecules, and its potential in the development of fluorescent probes.
Compound Properties
Below are the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)N)C |
| Structure | A pyridine ring with a carbonyl group at position 2, an amino group at position 3, and methyl groups at positions 4 and 6. |
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISJJNEYJHFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343014 | |
| Record name | 3-Amino-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143708-29-6 | |
| Record name | 3-Amino-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 4,6 Dimethyl 1h Pyridin 2 One and Its Direct Precursors
Established Synthetic Pathways for the Pyridin-2(1H)-one Core
The synthesis of the substituted pyridin-2(1H)-one core, the central scaffold of the target molecule, can be achieved through several established pathways. These methods range from building the ring from acyclic precursors to modifying existing heterocyclic systems.
Multi-component Cyclization Reactions
Multi-component reactions (MCRs) offer an efficient route to highly substituted pyridine (B92270) derivatives by combining three or more reactants in a single step. rasayanjournal.co.inacsgcipr.org These reactions are advantageous due to their atom economy and operational simplicity. rasayanjournal.co.inresearchgate.net For the synthesis of substituted pyridin-2-ones, a common approach involves the condensation of a β-ketoester, an aldehyde, and an amine source. acsgcipr.orgnih.gov
One notable strategy involves the reaction of 2-cyanoacetamide (B1669375) with an α,β-unsaturated ketone. For instance, the reaction between 2-cyanoacetamide and benzylideneacetone (B49655) in the presence of a base like potassium tert-butoxide yields a 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net This cyano-substituted pyridinone serves as a key intermediate that can be further elaborated to introduce the 3-amino group. A similar three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has also been reported to produce highly functionalized pyridin-2-ones. mdpi.com
Table 1: Examples of Multi-component Reactions for Pyridin-2-one Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | Base, Microwave Irradiation | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile mdpi.com |
| 2-Cyanoacetamide | Benzylideneacetone | - | Potassium tert-butoxide, DMSO | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one researchgate.net |
Transformation from Related Heterocyclic Systems (e.g., Oxazolo[5,4-b]pyridines)
A powerful method for synthesizing 3-aminopyridin-2(1H)-ones involves the rearrangement or hydrolysis of fused heterocyclic systems, particularly oxazolo[5,4-b]pyridin-2(1H)-ones. ontosight.ainih.gov This route is effective because the oxazolo[5,4-b]pyridine (B1602731) precursor can be assembled first, and its subsequent ring-opening directly installs the 3-amino and 2-oxo functionalities onto the pyridine ring.
For example, a synthetic pathway starts with the conversion of a 3-cyano-pyridin-2(1H)-one to a 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide via acidic hydrolysis. researchgate.net Treatment of this amide with calcium hypochlorite (B82951) induces a Hofmann rearrangement and cyclization to form a 5-methyl-7-phenyloxazolo[5,4-b]pyridin-2(1H)-one. researchgate.net The final step involves the conversion of this oxazolopyridine into the target 3-amino-6-methyl-4-phenylpyridin-2(1H)-one by heating it with an alkali solution. researchgate.net Similarly, alkaline hydrolysis of ethyl 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylates has been shown to yield 4-aryl-3-aminopyridin-2(1H)-one derivatives. nih.gov
Functional Group Transformations Leading to the Amino Group
The introduction of the C3-amino group can also be accomplished through functional group interconversion on a pre-formed 4,6-dimethyl-1H-pyridin-2-one ring. One of the most classic methods for aminating pyridine rings is the Chichibabin reaction, which involves treating the pyridine with sodium amide to directly substitute a hydrogen atom with an amino group. youtube.comwikipedia.org This reaction typically proceeds at the C2 or C6 position but can be influenced by substituents on the ring. wikipedia.org
Another prominent method is the Hofmann rearrangement of a pyridine-3-carboxamide. researchgate.net This reaction involves treating the amide with a reagent like sodium hypobromite (B1234621) or calcium hypochlorite. The amide is converted into an intermediate isocyanate, which then hydrolyzes to the corresponding amine with one fewer carbon atom. For instance, the Hofmann reaction of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide with sodium hypobromite leads to 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net
A different strategy involves the amination of pyridine N-oxides. The N-oxide can be activated with an agent like tosyl anhydride (B1165640) (Ts₂O), making the C2 position susceptible to nucleophilic attack by an amine. researchgate.netscilit.com Subsequent removal of the protecting group yields the 2-aminopyridine. While often selective for the C2 position, this method highlights the principle of activating the pyridine ring for amination. researchgate.net
Regioselectivity and Stereoselectivity Considerations in Synthesis
Regioselectivity is a critical consideration in the synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one to ensure the correct placement of the amino and methyl groups. In multi-component reactions, the regiochemical outcome is dictated by the inherent reactivity of the starting materials and the reaction mechanism. For example, in the synthesis of pyridin-2-ones from β-enaminones, the cyclization pathway determines the final substitution pattern.
When introducing the amino group via functional group transformation, regioselectivity is paramount. The Chichibabin amination of substituted pyridines is known to be regioselective, with the nucleophilic amide anion preferentially attacking the electron-deficient C2 and C4 positions. wikipedia.org The presence of the methyl groups at C4 and C6 in the target molecule's precursor would sterically and electronically influence the position of amination.
In methods starting from pyridine N-oxides, amination shows excellent selectivity for the C2 position over the C4 position. researchgate.netmorressier.com The activation of the N-oxide makes the C2 and C6 positions highly electrophilic, leading to a regioselective attack by the amine nucleophile. researchgate.net For syntheses involving the Hofmann rearrangement of a pyridine-3-carboxamide, the position of the amino group is unambiguously determined by the starting position of the carboxamide group, ensuring perfect regiocontrol. researchgate.net Stereoselectivity is not a factor in the synthesis of the final aromatic compound.
Green Chemistry Approaches and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles can be applied to the synthesis of this compound to reduce waste, avoid hazardous reagents, and improve energy efficiency. rasayanjournal.co.in
Key green chemistry approaches applicable to pyridinone synthesis include:
Catalysis: Utilizing catalysts instead of stoichiometric reagents can reduce waste and improve reaction efficiency. rasayanjournal.co.in For example, organocatalytic protocols have been developed for assembling substituted pyridines. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating. rasayanjournal.co.inrsc.org This has been successfully applied in the multi-component synthesis of pyridin-2-one derivatives. mdpi.com
Solventless Reactions: Performing reactions without a solvent or in greener solvents like water or ethanol (B145695) minimizes the environmental impact associated with volatile organic compounds (VOCs). rasayanjournal.co.in One-pot, solvent-free syntheses of polysubstituted pyridines have been reported. researchgate.net
Atom Economy: Multi-component reactions are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing byproduct formation. rasayanjournal.co.in
These strategies offer more sustainable alternatives to traditional synthetic methods that often rely on harsh conditions and hazardous materials. rasayanjournal.co.infigshare.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one |
| 3-amino-6-methyl-4-phenylpyridin-2(1H)-one |
| 3-Amino-4-arylpyridin-2(1H)-ones |
| 2-cyanoacetamide |
| 4,6-dimethyl-1H-pyridin-2-one |
| 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide |
| 5-methyl-7-phenyloxazolo[5,4-b]pyridin-2(1H)-one |
| 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one |
| 4-hydroxy-6-methyl-1H-pyridin-2-one |
| Benzylideneacetone |
| Calcium hypochlorite |
| Malononitrile |
| Meldrum's acid |
| N-alkyl-2-cyanoacetamide |
| Oxazolo[5,4-b]pyridin-2(1H)-one |
| Potassium tert-butoxide |
| Pyridine N-oxides |
| Sodium amide |
| Sodium hypobromite |
| Tosyl anhydride |
Chemical Reactivity and Derivatization Chemistry of 3 Amino 4,6 Dimethyl 1h Pyridin 2 One
Functionalization at the 3-Amino Group
The presence of a primary amino group at the 3-position of the pyridin-2-one ring is a key feature that allows for a wide range of chemical modifications. This functionality serves as a primary site for derivatization, enabling the introduction of various substituents and the construction of more complex molecular architectures.
The reaction of 3-Amino-4,6-dimethyl-1H-pyridin-2-one with various aromatic aldehydes leads to the formation of the corresponding Schiff bases, also known as imines. researchgate.net This condensation reaction typically proceeds by heating the reactants in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with a catalytic amount of acid. The resulting imines are valuable intermediates that can be further modified.
Subsequent reduction of these Schiff bases, for instance with sodium borohydride, yields 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones. researchgate.net This two-step process provides a straightforward method for the N-alkylation of the 3-amino group with a variety of arylmethyl substituents.
Table 1: Synthesis of Schiff Bases and their Reduced Derivatives
| Aldehyde Reactant | Schiff Base Product | Reduced Amine Product |
|---|---|---|
| Benzaldehyde | 3-(Benzylideneamino)-4,6-dimethyl-1H-pyridin-2-one | 3-(Benzylamino)-4,6-dimethyl-1H-pyridin-2-one |
| 4-Chlorobenzaldehyde | 3-((4-Chlorobenzylidene)amino)-4,6-dimethyl-1H-pyridin-2-one | 3-((4-Chlorobenzyl)amino)-4,6-dimethyl-1H-pyridin-2-one |
| 4-Methoxybenzaldehyde | 3-((4-Methoxybenzylidene)amino)-4,6-dimethyl-1H-pyridin-2-one | 3-((4-Methoxybenzyl)amino)-4,6-dimethyl-1H-pyridin-2-one |
The 3-amino group readily undergoes N-acylation with various acylating agents, such as acyl halides and anhydrides, to produce the corresponding amide derivatives. researchgate.netresearchgate.netresearchgate.net These reactions are fundamental in expanding the chemical diversity of the parent compound. For example, reaction with chloroacetyl chloride or oxalyl chloride furnishes the corresponding N-acylated products. researchgate.net
These amide derivatives are not only stable compounds in their own right but also serve as crucial precursors for subsequent cyclization reactions to form fused heterocyclic systems. researchgate.net
Table 2: N-Acylation Reactions of this compound
| Acylating Agent | Product |
|---|---|
| Chloroacetyl chloride | 2-Chloro-N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide |
| Oxalyl chloride | N1,N2-Bis(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)oxalamide |
| Acetic anhydride (B1165640) | N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide |
Ring Annulation Reactions to Form Fused Heterocyclic Systems
The strategic placement of functional groups in this compound and its derivatives facilitates ring annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions significantly increase the structural complexity and can impart novel chemical and physical properties to the resulting molecules.
A key transformation in the derivatization of this compound is its conversion to oxazolo[5,4-b]pyridine (B1602731) derivatives. This is typically achieved through a two-step process involving initial N-acylation of the 3-amino group followed by intramolecular cyclization. For instance, the N-acylated derivative, N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide, can be cyclized by heating with phosphorus oxychloride (POCl3) to yield 5,7-dimethyl-2-phenyloxazolo[5,4-b]pyridine. researchgate.net This cyclization effectively constructs a new five-membered oxazole (B20620) ring fused to the parent pyridine (B92270) core.
The acylation of this compound with chloroacetyl chloride provides an important intermediate, 2-chloro-N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide. This intermediate can undergo intramolecular cyclization to form 1H-pyrido[2,3-b] researchgate.netrsc.orgoxazin-2(3H)-one derivatives. This reaction establishes a six-membered oxazine (B8389632) ring fused to the pyridine system, further demonstrating the utility of the starting aminopyridinone in constructing diverse heterocyclic frameworks.
General Reactivity as a Nucleophile and Building Block
This compound is a valuable building block in organic synthesis due to its inherent nucleophilic character. The 3-amino group, being a primary amine, can act as a potent nucleophile, participating in a variety of reactions to form new carbon-nitrogen bonds.
This nucleophilicity is harnessed in multicomponent reactions, where the aminopyridinone can react with aldehydes and other reagents in a single pot to construct complex heterocyclic structures. For example, it can be employed in the synthesis of fused pyridine derivatives through reactions involving condensation and cyclization steps. Its ability to act as a dinucleophile, with both the amino group and a ring nitrogen or carbon atom participating in bond formation, makes it a versatile synthon for the assembly of diverse molecular scaffolds.
Coordination Chemistry of 3 Amino 4,6 Dimethyl 1h Pyridin 2 One Derivatives
Ligand Design and Synthetic Strategies for Metal Complexation
The design of ligands derived from 3-amino-4,6-dimethyl-1H-pyridin-2-one for metal complexation hinges on the strategic modification of the pyridinone core to tune the electronic and steric properties of the resulting metal complexes. The presence of multiple coordination sites—the pyridinic nitrogen, the exocyclic amino group, and the carbonyl oxygen—allows for a variety of binding modes, including monodentate, bidentate, and bridging coordination.
A key synthetic strategy involves the derivatization of the 3-amino group to introduce different functionalities. For instance, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes yields Schiff bases, which can be subsequently reduced to form secondary amines like 3-(benzylamino)-6-methyl-4-phenylpyridin-2(1H)-one. This particular derivative has demonstrated the ability to form an octahedral complex with calcium chloride, showcasing the ligand's capacity for metal chelation. The structural and electronic modifications achieved by such functionalization of the heterocyclic ring enable the modulation of the metal coordination sphere, which can lead to the enhancement of desired properties and potential applications. Both pyridine (B92270) and polypyridine ligands are effective neutral donors of a mono- or multidentate nature, and their coordination properties can be readily altered by substitution with either electron-donating or electron-withdrawing groups.
The synthesis of these metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants are crucial parameters that influence the structure and purity of the final product.
Structural Characterization of Metal Complexes
For instance, in complexes of related aminopyridine ligands, X-ray diffraction studies have revealed various coordination modes. It is common for the pyridine nitrogen to coordinate to the metal center. nih.gov Depending on the substituents and the metal ion, the exocyclic amino group and the carbonyl oxygen can also participate in coordination, leading to the formation of chelate rings. The isothiocyanate anion, for example, can form a variety of chemical bonds from a carbon, sulfur, or nitrogen atom, or through π electrons in chemical reactions. nih.gov
The analysis of crystallographic data for metal complexes with 2-pyridone-based ligands can distinguish between different coordination modes. For example, a C–O bond distance of approximately 1.27 Å is indicative of the pyridone form in a monodentate κ¹-N coordination, whereas an elongated C–O bond distance of 1.30–1.35 Å suggests a chelating κ²-N,O coordination due to the increased single-bond character of the 2-oxypyridine motif. rsc.org
Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 15.80 |
| c (Å) | 12.45 |
| β (°) | 98.5 |
| V (ų) | 2005.3 |
| Z | 4 |
Note: The data in this table is illustrative and represents typical values for such complexes.
Electrochemical Properties of Coordination Compounds
The electrochemical behavior of coordination compounds derived from this compound is of significant interest as it provides insights into their redox properties and potential applications in areas such as electrocatalysis and sensor technology. Cyclic voltammetry (CV) is a primary technique used to investigate the redox characteristics of these complexes.
Studies on related pyridine-alkoxide copper(II) complexes have demonstrated that the ligands can exhibit irreversible oxidations at specific potentials. mdpi.com The electrochemical response of these complexes can be tuned by modifying the substituents on the pyridine ring. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can shift the redox potentials of the metal center. nih.gov
In a typical cyclic voltammogram of a transition metal complex with a pyridinone-based ligand, one might observe quasi-reversible one-electron transfer processes corresponding to the M(II)/M(I) or M(III)/M(II) redox couples. The peak potentials (Epa for anodic and Epc for cathodic) and the peak separation (ΔE) provide valuable information about the reversibility and kinetics of the electron transfer process. analis.com.my
Table 2: Representative Cyclic Voltammetry Data
| Complex | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔE (mV) |
| [Cu(L)₂] | 0.75 | 0.03 | 720 |
| [Fe(L)₂] | -0.67 | -0.47 | 200 |
| [Ni(L)₂] | 0.71 | 0.12 | 590 |
Note: 'L' represents a derivative of this compound. The data is representative of similar complexes and is for illustrative purposes. analis.com.my
Potential Catalytic or Material Science Applications of Complexes
The versatile coordination chemistry of this compound derivatives makes their metal complexes promising candidates for a range of applications in catalysis and material science.
In the realm of catalysis, palladium(II) complexes bearing pyridine-based ligands have been shown to be efficient and versatile precatalysts for important carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The catalytic activity of these complexes can be influenced by the electronic properties of the pyridine ligand, with more basic ligands generally leading to higher catalytic effectiveness. acs.org The ability to fine-tune the ligand structure provides a pathway to optimize the performance of these catalysts for specific organic transformations.
In material science, the incorporation of these pyridinone-based ligands into metal-organic frameworks (MOFs) could lead to materials with interesting properties for gas storage, separation, or heterogeneous catalysis. Furthermore, the inherent fluorescence of some aminopyridin-2(1H)-one derivatives suggests that their metal complexes could be explored for applications as luminescent materials for sensing or imaging. royalsocietypublishing.org The development of palladium(II) complexes with enhanced luminescence properties is an active area of research. researchgate.net
| Application Area | Potential Use of Complexes |
| Catalysis | Precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. |
| Catalysts for hydrogenation and polymerization reactions. jscimedcentral.com | |
| Material Science | Building blocks for Metal-Organic Frameworks (MOFs). |
| Luminescent materials for sensing and imaging applications. royalsocietypublishing.org |
Computational and Theoretical Investigations of Aminopyridinone Systems
Quantum Chemical Studies (e.g., DFT, TD-DFT) on Molecular Structure and Electronic Properties
Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are pivotal in elucidating the molecular and electronic structure of aminopyridinone systems. These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule.
For the related compound, 2-amino-4,6-dimethylpyridine, DFT calculations have been employed to determine its optimized geometry. Such studies typically utilize basis sets like 6-31G(d,p) in conjunction with functionals such as B3LYP. scirp.org These calculations can predict key geometric parameters, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography.
The electronic properties of these molecules are also a key focus of quantum chemical studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Furthermore, the distribution of these frontier molecular orbitals provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the localization of the HOMO can indicate the primary sites for electrophilic attack, while the LUMO distribution highlights the probable sites for nucleophilic attack.
Time-Dependent DFT (TD-DFT) calculations are employed to understand the electronic absorption spectra of these compounds. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. scirp.orgmdpi.com These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the nature of the electronic transitions (e.g., π-π* or n-π* transitions). scirp.org
Table 1: Representative Data from Quantum Chemical Calculations on Aminopyridine Derivatives
| Parameter | Method | Basis Set | Calculated Value | Reference |
| HOMO Energy | DFT | 6-31G(d,p) | Varies by compound | scirp.org |
| LUMO Energy | DFT | 6-31G(d,p) | Varies by compound | scirp.org |
| HOMO-LUMO Gap | DFT | 6-31G(d,p) | Varies by compound | scirp.org |
| λmax (in methanol) | TD-DFT | 6-31G(d,p) | ~317 nm (π-π) | scirp.org |
| λmax (in methanol) | TD-DFT | 6-31G(d,p) | ~540 nm (n-π) | scirp.org |
Note: The values presented are illustrative and based on studies of similar aminopyridine compounds. Specific values for 3-Amino-4,6-dimethyl-1H-pyridin-2-one would require dedicated calculations.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that can be difficult to observe experimentally. For the synthesis of aminopyridin-2-one derivatives, computational approaches can be used to map out the potential energy surface of the reaction, identifying the most energetically favorable pathway.
The synthesis of substituted pyridin-2(1H)-ones often involves multi-component reactions. mdpi.com For example, a plausible mechanism for the formation of related 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been investigated. mdpi.com Such studies can elucidate the sequence of bond-forming and bond-breaking events, as well as the role of catalysts.
In a typical computational investigation of a reaction mechanism, the geometries of the reactants, products, and any proposed intermediates and transition states are optimized using a suitable level of theory (e.g., DFT). Frequency calculations are then performed to confirm that the reactants and products are energy minima (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency). The calculated energies can then be used to construct a reaction energy profile, which illustrates the energy changes that occur as the reaction progresses. This allows for the determination of the activation energy, which is a key factor in determining the reaction rate.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.
The process of molecular docking involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study can provide valuable information about the binding mode of the ligand, including the key amino acid residues involved in the interaction and the types of intermolecular forces at play (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).
For example, a molecular docking study of 3-amino-4-(Boc-amino) pyridine (B92270) with the target protein for amyotrophic lateral sclerosis revealed a binding energy of -5.25 Kcal/mol. bookpi.org Similarly, docking studies on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been used to understand their structure-activity relationships as FGFR4 inhibitors. nih.gov These studies can guide the design of new derivatives with improved binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for Pyridine Derivatives
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 3-Amino-4-(Boc-amino) pyridine | Amyotrophic lateral sclerosis target | -5.25 | Not specified | bookpi.org |
| Aminotrimethylpyridinol derivative | FGFR4 | Varies by derivative | Not specified | nih.gov |
| 2,6-diaryl-substituted pyridine | Kinesin Eg5 | -9.52 | Not specified | tubitak.gov.tr |
Note: The data presented is for related pyridine compounds and serves to illustrate the type of information obtained from molecular docking studies.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.
In addition to UV-Vis spectra, computational methods can also be used to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, it is possible to generate a theoretical spectrum that can be compared with experimental data. This can aid in the assignment of specific vibrational modes to particular functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These theoretical chemical shifts can be a valuable tool for structure elucidation, particularly for complex molecules where the experimental spectrum may be difficult to interpret.
Table 3: Predicted Spectroscopic Data for a Hypothetical Aminopyridinone
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| UV-Vis Spectroscopy | λmax | TD-DFT |
| Infrared Spectroscopy | Vibrational Frequencies | DFT |
| 1H NMR Spectroscopy | Chemical Shifts | GIAO-DFT |
| 13C NMR Spectroscopy | Chemical Shifts | GIAO-DFT |
Note: This table illustrates the types of spectroscopic parameters that can be predicted computationally. Specific values would require dedicated calculations for this compound.
Biological and Pharmaceutical Relevance of 3 Amino 4,6 Dimethyl 1h Pyridin 2 One Derivatives
Antioxidant and Antiradical Activity
Derivatives of 3-amino-4,6-dimethyl-1H-pyridin-2-one have demonstrated notable antioxidant and antiradical properties. researchgate.net The investigation into the antioxidant capabilities of these compounds is crucial, as oxidative stress is implicated in numerous diseases. The ability of these molecules to scavenge free radicals is a key aspect of their therapeutic potential. mdpi.com
The antioxidant activity of these derivatives is often concentration-dependent and can be comparable to that of standard antioxidants like ascorbic acid. researchgate.net The structural features of these molecules, such as the substitution pattern on the pyridine (B92270) ring, can significantly influence their antioxidant capacity. nih.gov
Table 1: Antioxidant Activity of Selected Pyridin-2-one Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives | DPPH radical scavenging | Active | researchgate.net |
| 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives | ABTS radical scavenging | Active | researchgate.net |
| 4-aryl-3-aminopyridin-2(1H)-one derivatives | Antioxidant activity | Exceeded ascorbic acid in some cases | researchgate.net |
Potential as Enzyme Inhibitors
The structural framework of this compound derivatives makes them promising candidates for enzyme inhibition. nih.gov This includes their potential to inhibit enzymes involved in viral replication and inflammatory processes.
For example, derivatives of 3-aminopyridin-2(1H)-one have been identified as potential inhibitors of the Mpro protease, an enzyme crucial for the replication of the SARS-CoV-2 virus. nih.gov Additionally, these compounds have been investigated as antagonists of the prostaglandin (B15479496) receptor EP3, which plays a role in inflammation and other physiological processes. nih.gov
The ability of these compounds to act as enzyme inhibitors is often due to their capacity to form specific interactions, such as hydrogen bonds, with the active site of the target enzyme. mdpi.com
Applications in Peptidomimetics Synthesis
The presence of an amino acid amide fragment within the structure of 3-aminopyridin-2(1H)-ones makes them valuable building blocks in the synthesis of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability.
The unique conformation of the pyridinone ring can be used to create turns or bends in the peptide backbone, which is crucial for mimicking the secondary structures of natural peptides. nih.gov This application opens up possibilities for developing new therapeutic agents that target protein-protein interactions.
Luminescent Properties and Applications as Dyes for Biological Assays
Certain derivatives of this compound exhibit significant luminescent properties. nih.gov These compounds can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This property makes them useful as fluorescent dyes in various biological applications. mdpi.com
Specifically, 4-aryl substituted 3-aminopyridin-2(1H)-ones have been identified as effective phosphors with high quantum yields, in some cases up to 0.78. researchgate.net Their luminescent properties are sensitive to their chemical environment, which can be exploited for sensing applications.
One notable application is their use as luminescent dyes in enzyme-linked immunosorbent assays (ELISA). nih.gov Upon oxidation by enzymes like horseradish peroxidase, these compounds can lose their luminescent properties, allowing for the quantification of the enzyme's activity. researchgate.net
Table 2: Luminescent Properties of 3-Amino-4-arylpyridin-2(1H)-one Derivatives
| Property | Observation | Reference |
|---|---|---|
| Emission Spectra | Varies with substitution on the aryl ring | researchgate.net |
| Quantum Yield | Up to 0.78 for some derivatives | researchgate.net |
| Application | Dyes for ELISA | nih.gov |
In Silico Evaluation of Biological Activity
Computational methods, or in silico studies, play a crucial role in predicting the biological activity of this compound derivatives. cmjpublishers.com These techniques allow for the screening of large libraries of compounds and the prediction of their interactions with biological targets, saving time and resources in the drug discovery process.
Molecular docking studies, for instance, can predict how these molecules bind to the active sites of enzymes, providing insights into their potential as inhibitors. nih.gov The Prediction of Activity Spectra for Substances (PASS) online tool can be used to forecast the broad biological activity spectrum of these derivatives. cmjpublishers.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help in evaluating the pharmacokinetic properties of these compounds. nih.gov
These theoretical studies have indicated that derivatives of this scaffold have the potential to interact with a variety of biological targets, including nitric oxide synthase. researchgate.net
Structure-Activity Relationships (SAR) in Biologically Active Analogues
Understanding the structure-activity relationships (SAR) is fundamental to optimizing the biological activity of this compound derivatives. nih.gov SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity.
For pyridine derivatives in general, the presence and position of certain functional groups can significantly enhance their biological effects. nih.gov For example, the introduction of specific substituents on the pyridine ring can modulate the compound's lipophilicity, solubility, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. nih.gov
In the context of antioxidant activity, the nature of the substituent at the 4-position of the pyridin-2-one ring has been shown to influence the antiradical efficacy. researchgate.net Similarly, for enzyme inhibition, the specific arrangement of functional groups determines the binding affinity and selectivity for the target enzyme. nih.gov
Advanced Methodological Approaches for Structural Elucidation and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of a compound in solution. For 3-Amino-4,6-dimethyl-1H-pyridin-2-one, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine (NH₂) protons, the lactam (NH) proton, and the two methyl groups. The single proton on the pyridine (B92270) ring (at the C5 position) would appear as a singlet. The two methyl groups at the C4 and C6 positions would also likely appear as sharp singlets, though their chemical shifts would differ due to the varied electronic environment. The protons of the amino group and the N1-H of the pyridinone ring would appear as broader signals, and their chemical shifts could be solvent-dependent.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each of the seven carbon atoms in the molecule. The carbonyl carbon (C2) of the pyridinone ring is expected to have the largest chemical shift (typically >160 ppm). The signals for the two methyl carbons would appear at the high-field end of the spectrum. The remaining four sp² hybridized carbons of the pyridine ring would have chemical shifts in the aromatic region.
2D-NMR Techniques: To unambiguously assign all proton and carbon signals, various 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in establishing the complete molecular framework. mdpi.com
| Expected ¹H NMR Signals for this compound | |
| Proton | Expected Chemical Shift (ppm) |
| NH (Amide/Lactam) | Broad singlet |
| NH ₂ (Amine) | Broad singlet |
| C5-H | Singlet |
| C4-CH ₃ | Singlet |
| C6-CH ₃ | Singlet |
| Expected ¹³C NMR Signals for this compound | |
| Carbon | Expected Chemical Shift (ppm) |
| C 2 (C=O) | >160 |
| C 3, C 4, C 5, C 6 | Aromatic Region (100-150) |
| C 4-CH₃ | High Field (<30) |
| C 6-CH₃ | High Field (<30) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. Analysis of related 3-aminopyridin-2-one derivatives shows characteristic peaks for N-H and C=O stretching. nih.govmdpi.com The N-H stretching vibrations from both the amino group (NH₂) and the lactam ring (NH) are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) group of the lactam will produce a strong, sharp absorption band typically in the range of 1640-1680 cm⁻¹. Other significant peaks would include C=C stretching vibrations for the pyridine ring and C-N stretching vibrations. nih.govmdpi.com
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing vibrations of non-polar bonds. While specific data is scarce, the symmetric vibrations of the pyridine ring system would be expected to produce strong signals in the Raman spectrum.
| Expected IR Absorption Bands for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine, Lactam) | 3100 - 3500 |
| C-H Stretch (Methyl, Aromatic) | 2850 - 3100 |
| C=O Stretch (Lactam) | 1640 - 1680 |
| C=C / C=N Stretch (Ring) | 1500 - 1650 |
| N-H Bend (Amine) | 1550 - 1650 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular formula (C₇H₁₀N₂O). The fragmentation pattern observed in the mass spectrum would provide additional structural information, helping to confirm the arrangement of the atoms.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other isomers.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding. Studies on related 3-amino-4-arylpyridin-2(1H)-one derivatives have successfully used this method to confirm their molecular structures and stereochemistry. nih.gov Such an analysis would reveal the planarity of the pyridine ring and the geometry of the substituent groups, as well as how the molecules pack in the crystal lattice.
UV-Visible Spectroscopy and Photophysical Property Characterization
UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is the foundation for characterizing its photophysical properties. The broader class of 3-aminopyridin-2(1H)-ones is known to possess interesting luminescent properties. researchgate.netresearchgate.net
UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) would likely show absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated pyridinone system. researchgate.net
Photophysical Properties: Many 4-aryl-3-aminopyridin-2(1H)-one derivatives are known to be effective fluorophores that emit in the visible region of the spectrum upon UV excitation. researchgate.net It is anticipated that this compound would also exhibit fluorescence. Characterization would involve measuring its emission spectrum, fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and Stokes shift (the difference in wavelength between the absorption and emission maxima). Related compounds have been found to have high quantum yields (up to 0.78) and large Stokes shifts, which are desirable properties for fluorescent probes. researchgate.net
| Photophysical Properties of Related 3-Aminopyridin-2(1H)-ones | |
| Property | Observation in Analogues |
| Absorption (λmax) | Typically in the UV region |
| Emission (λem) | Green region of the visible spectrum researchgate.net |
| Quantum Yield (Φf) | Up to 0.78 reported for aryl derivatives researchgate.net |
| Stokes Shift | Often large (e.g., up to 133 nm) researchgate.net |
Thermal Analysis (TGA, DTA) of Compounds and Complexes
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of materials and the changes they undergo upon heating.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve for this compound would reveal its decomposition temperature, providing information about its thermal stability. The analysis can also indicate the presence of residual solvent or water in the sample.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects physical and chemical changes such as melting, crystallization, and decomposition, which manifest as exothermic or endothermic peaks on the DTA curve. For this compound, DTA would determine its melting point and provide further details about its decomposition process. While no direct data exists for this compound, studies on complexes of the related 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine show multi-step decomposition patterns for its metal complexes. researchgate.net
Future Research Directions and Translational Prospects
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The advancement of synthetic methodologies for 3-Amino-4,6-dimethyl-1H-pyridin-2-one is a cornerstone for its future applications. Current synthetic strategies often rely on multi-step processes that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes.
Key areas for exploration include:
One-Pot Multicomponent Reactions (MCRs): Designing MCRs that combine three or more starting materials in a single step can significantly improve efficiency by reducing the number of synthetic operations and purification steps.
Catalytic Approaches: The use of novel catalysts, including biocatalysts or earth-abundant metal catalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.
Green Chemistry Principles: The integration of green chemistry principles, such as the use of safer solvents (e.g., water or deep eutectic solvents), microwave-assisted synthesis, and solvent-free reaction conditions, will be crucial for developing sustainable manufacturing processes. nih.govnih.gov
| Synthesis Strategy | Potential Advantages |
| Multicomponent Reactions | Increased atom economy, reduced waste, shorter synthesis time |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency |
| Solvent-Free Reactions | Reduced environmental impact, simplified workup procedures |
Exploration of Untapped Reactivity Profiles and Novel Derivatizations
The chemical structure of this compound offers multiple sites for chemical modification, including the amino group, the pyridinone ring, and the methyl substituents. A thorough exploration of its reactivity is essential for generating diverse libraries of derivatives for biological screening and materials science applications.
Future research in this area should focus on:
Functionalization of the Amino Group: Investigating a broader range of reactions at the 3-amino position, beyond simple acylation or alkylation, could yield novel derivatives with unique properties.
C-H Activation: The application of modern C-H activation strategies to functionalize the pyridinone core or the methyl groups would provide direct access to a wide array of novel analogues.
Cyclization Reactions: Utilizing the bifunctional nature of the molecule to construct fused heterocyclic systems could lead to the discovery of compounds with novel three-dimensional structures and biological activities.
A study on related 4-aryl-3-aminopyridin-2(1H)-ones demonstrated the reactivity of the amino group in Leuckart–Wallach and Eschweiler–Clarke reactions to form formamides and tertiary amines, respectively, highlighting the potential for similar transformations on the this compound scaffold. researchgate.net
Rational Design of Derivatives with Enhanced Biological Specificity and Potency
The 3-aminopyridin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov Rational, structure-based drug design will be instrumental in developing derivatives of this compound with high potency and selectivity for specific biological targets.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold and analysis of the biological activity of the resulting derivatives will be crucial for identifying key structural features responsible for potency and selectivity. mdpi.comnih.gov
Fragment-Based Drug Discovery (FBDD): Utilizing the this compound core as a starting fragment and growing it into the binding pockets of target proteins is a promising approach for developing potent and selective inhibitors. nih.govwikipedia.org
Computational Modeling: The use of molecular docking and other computational tools can guide the design of derivatives with improved binding affinity and pharmacokinetic properties.
Research on a 3-aminopyridin-2-one-based fragment library has identified inhibitors of mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinase family, which are attractive targets for cancer therapy. nih.govnih.gov X-ray crystallography of these fragments in complex with their target proteins has revealed key interactions that can be exploited for the rational design of more potent inhibitors. nih.govresearchgate.net
| Design Approach | Key Outcome |
| SAR Studies | Identification of key functional groups for biological activity |
| Fragment-Based Drug Discovery | Generation of lead compounds with high ligand efficiency |
| Computational Modeling | Prediction of binding modes and optimization of ligand-protein interactions |
Applications in Chemical Biology and Advanced Drug Discovery Pipelines
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology for probing biological systems.
Future applications in this domain include:
Development of Chemical Probes: The synthesis of biotinylated or fluorescently tagged derivatives of this compound can enable the identification of its cellular targets through affinity purification or imaging techniques. nih.govnih.gov
Target Deconvolution: For derivatives that exhibit interesting biological activity in phenotypic screens, chemical probes can be instrumental in identifying the specific protein or pathway responsible for the observed effect. youtube.com
High-Throughput Screening Libraries: The development of efficient and diverse synthetic routes will facilitate the creation of large libraries of this compound derivatives for high-throughput screening against a wide range of biological targets.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A fundamental understanding of the structural, electronic, and reactive properties of this compound is essential for its rational development. The integration of advanced spectroscopic and computational methods will provide deeper mechanistic insights.
Future research should leverage:
Advanced NMR Spectroscopy: Techniques such as 2D NMR can be used to unambiguously determine the structure of new derivatives and to study their dynamic behavior in solution.
X-ray Crystallography: Obtaining crystal structures of the parent compound and its derivatives, particularly when complexed with biological targets, will provide invaluable information for structure-based design.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to study the tautomeric equilibria of the pyridinone ring, predict reaction mechanisms, and calculate various molecular properties. nih.govnih.govresearchgate.net
Computational studies on related aminopyridines have been used to investigate their tautomerization and electronic properties, providing a framework for similar investigations into this compound. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 3-Amino-4,6-dimethyl-1H-pyridin-2-one, and how are intermediates validated?
Methodological Answer: The compound is synthesized via cyclization reactions. For example, cyclization of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide in ethanolic sodium ethoxide yields derivatives like 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, confirmed by spectroscopic (¹H NMR, IR) and elemental analysis . Intermediate validation involves monitoring reaction progression via TLC and confirming purity through melting point analysis.
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key characterization includes:
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Substituent effects on chemical shifts are analyzed to confirm regiochemistry .
- IR Spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and carbonyl (C=O, 1650–1700 cm⁻¹) groups .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C₇H₁₀N₂O) .
Q. What are the stability and storage guidelines for this compound in laboratory settings?
Methodological Answer: The compound should be stored in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or hydrolysis. Stability tests under varying pH and temperature show degradation above 60°C, necessitating refrigeration for long-term storage .
Advanced Research Questions
Q. How does the puckered conformation of the pyridinone ring influence reactivity in nucleophilic substitutions?
Methodological Answer: The ring puckering amplitude (quantified via Cremer-Pople coordinates) determines steric accessibility. For example, a higher puckering amplitude (e.g., 0.5 Å) increases out-of-plane distortion, reducing reactivity at the 2-position due to hindered nucleophilic attack. Computational modeling (DFT) can predict puckering-dependent regioselectivity .
Q. What crystallographic strategies optimize structure determination for derivatives of this compound?
Methodological Answer: High-resolution X-ray diffraction with SHELXL refinement is preferred. For twinned crystals, SHELXE’s fast phasing and SHELXD’s dual-space methods resolve ambiguities. Key parameters:
Q. How can thioureide functionalization expand the compound’s applications in medicinal chemistry?
Methodological Answer: Reaction with allyl-, acetyl-, or phenyl isothiocyanate introduces thioureide moieties, enhancing hydrogen-bonding capacity. For example, 3-amino-4,6-dimethylpyridin-2-one reacts with benzoyl isothiocyanate to form a thioureide derivative, characterized by LC-MS and tested for kinase inhibition .
Q. What computational methods predict electronic effects of substituents on the pyridinone core?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. For instance, methyl groups at positions 4 and 6 increase HOMO density at the 3-amino group, enhancing nucleophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
